molecular formula C4H5N3O2S B2432041 Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate CAS No. 75028-16-9

Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate

Cat. No. B2432041
CAS RN: 75028-16-9
M. Wt: 159.16
InChI Key: HUTKBOFGPQYVEI-UHFFFAOYSA-N
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Description

“Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate” is a chemical compound with the molecular formula C4H5N3O2S . It is a derivative of thiadiazole, a class of compounds that have been investigated for their anticonvulsant and antimicrobial activities .


Synthesis Analysis

The synthesis of similar thiadiazole compounds often involves the treatment of an in-situ generated N-haloacetamidine with a metal thiocyanate . This reaction inevitably leads to the formation of the product as a mixture with various inorganic salts . The isolation procedure consists of filtering the reaction mixture to remove most of the inorganic salts, evaporation of the filtrate, and recrystallization of the residue from water .


Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate” has been confirmed by X-ray diffraction . The structure shows layers consisting of an elaborate two-dimensional hydrogen-bonded network of molecules .


Physical And Chemical Properties Analysis

“Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate” is a solid compound with a molecular weight of 159.17 . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate derivatives have been synthesized for potential biological activities. The heterocyclization reactions were conducted with carboxylic acids, and the structure and purity of the products were confirmed using various spectroscopic methods (Hlazunova, Panasenko, & Knysh, 2020).
  • An improved procedure for the isolation of 5-amino-3-methyl-1,2,4-thiadiazole in pure form was reported, highlighting its molecular structure through X-ray diffraction (Aitken & Slawin, 2018).
  • Research on the synthesis of 5-amino-1,2,3-thiadiazoles demonstrated a method to optimize the synthetic conditions, reaching a high purity level (Zhang Dayong, 2005).

Biological Activity and Potential Applications

  • The combination of thiadiazole and 1,2,4-triazole moieties in a single molecule has been explored, considering the high pharmacological potential of these compounds. S-alkylderivatives of 5-((5-amino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione were synthesized, and their structures were confirmed (Hotsulia & Fedotov, 2020).
  • The preparation of 5-amino-1,2,4-thiadiazol-3(2H)-one, a sulfur-containing analogue of cytosine, was reported. It showed inhibition of E. coli growth and possible carcinogenicity was assessed (Pískala et al., 2004).
  • The preparation of Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a key acyl moiety in cephem antibiotics, was described, demonstrating its potential in antibiotic synthesis (Tatsuta et al., 1994).

Chemical Transformations and Derivatives

  • Various derivatives of 5-amino-1,2,4-thiadiazole have been synthesized and evaluated for their biological activities, such as antiviral and fungicidal activities (Zheng et al., 2010).
  • An electrochemical oxidative intramolecular N-S bond formation method was developed for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles, showcasing a catalyst- and oxidant-free approach (Yang et al., 2020).

Corrosion Inhibition

  • 2-Amino-5-mercapto-1,3,4-thiadiazole and 2-methyl-5-mercapto-1,3,4-thiadiazole were studied as copper corrosion inhibitors in neutral chloride environments. Their effectiveness was demonstrated through impedance spectroscopy and quantum-chemical investigation (Blajiev & Hubin, 2004).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The future directions for the research and development of “Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate” and its derivatives could involve further exploration of their potential medicinal properties, such as their anticonvulsant and antimicrobial activities . Additionally, their synthesis methods could be optimized to increase yield and purity .

properties

IUPAC Name

methyl 5-amino-1,2,4-thiadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTKBOFGPQYVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate

CAS RN

75028-16-9
Record name methyl 5-amino-1,2,4-thiadiazole-3-carboxylate
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Synthesis routes and methods

Procedure details

To a solution of 1-ethoxycarbonylformamidine. hydrobromide (16.6 g) in absolute methanol (84 ml) was added a solution of sodium (1.93 g) in absolute methanol (42 ml) at 0° C. To the mixture were added alternately bromine (12.8 g) and a solution of sodium (1.93 g) in absolute methanol (42 ml) at 0° C. and then to the suspension was added potassium thiocyanate (8.1 g) in absolute methanol (100 ml). The reaction mixture was stirred for an hour at 0° C. and for an additional 6 hours at ambient temperature. The mixture was filtered through cellulose powder and the filtrate was evaporated to dryness. The residue was dissolved in a mixture of ethyl acetate and water, and then the ethyl acetate layer was separated and dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue was triturated with diethyl ether to give the title compound (9.0 g), mp. 202° to 205° C.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
1.93 g
Type
reactant
Reaction Step Three
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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